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Compound of Interest

Compound Name: Nitromethane-13C

CAS No.: 32480-00-5

Cat. No.: B1600542 Get Quote

Abstract
This Application Note details the protocol for utilizing Nitromethane-13C (

) as a dual-purpose chemical shift reference standard in Nuclear Magnetic Resonance (NMR)
spectroscopy. While Nitromethane is the IUPAC-designated primary reference for Nitrogen-15 (

) spectroscopy, the

-enriched isotopologue provides a unique advantage: it allows for simultaneous, high-sensitivity
calibration of both carbon and nitrogen axes without the need for additional protonated
standards like TMS. This guide covers the preparation of coaxial inserts to eliminate solvent
effects, safety protocols for handling this energetic compound, and mathematical conversions
for unified chemical shift scaling.

Technical Principles & Rationale
The Role of Nitromethane-13C
In modern drug discovery, particularly fragment-based screening and metabolomics, precise

chemical shift referencing is critical for structural elucidation. Nitromethane-13C serves two

distinct roles:

Primary
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Standard: It defines the "zero point" (0.0 ppm) for the nitrogen scale according to IUPAC
recommendations, offering a sharper line width than liquid ammonia and safer handling than
anhydrous ammonia.

Secondary

Standard: The

-enrichment (typically 99%) provides an intense singlet (or multiplet depending on
decoupling) at ~62.6 ppm (in CDCl

), allowing for rapid calibration of the carbon dimension even in samples lacking TMS.

Physical & Magnetic Properties
Property Value Notes

Formula MW: 62.04 g/mol

(IUPAC) 0.0 ppm Primary Reference Standard

(Bio-NMR) ~380.2 ppm
Relative to Liquid NH

(0 ppm)

62.6 ppm
Solvent dependent (refer to

Table 2)

~147 Hz One-bond coupling

Boiling Point 101.2 °C Do not overheat sealed tubes

Safety Class Energetic/Explosive
Reacts violently with

amines/bases

Experimental Protocols
Protocol A: Preparation of External Reference (Coaxial
Insert)
Context: Nitromethane is a polar solvent that can induce significant chemical shift perturbations

(solvent effects) if mixed directly with the analyte. Furthermore, it reacts with amines (common
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in drug candidates) to form unstable salts. Therefore, external referencing via a coaxial insert is

the mandatory standard for integrity.

Materials Required:
Nitromethane-13C (99% atom

).[1][2]

Deuterated solvent (matching the sample solvent, e.g., DMSO-d

or CDCl

) for locking.

High-precision coaxial NMR insert (e.g., Wilmad or Bruker stem).

5 mm NMR tube.

Pasteur pipettes (glass).

Workflow:
Solvent Preparation: In a separate vial, mix Nitromethane-13C with the deuterated solvent.

A concentration of 10-20% (v/v) is sufficient due to the high sensitivity of the

enrichment.

Note: If using pure Nitromethane-13C, the lock signal must come from the analyte

solution in the outer tube.

Filling the Insert: Using a fine-tip glass pipette or syringe, transfer ~50-60

L of the mixture into the stem of the coaxial insert.

Critical: Ensure there are no air bubbles at the bottom of the capillary. Centrifuge the insert

gently if necessary.

Sealing: Cap the insert securely. For long-term standards, flame-sealing is possible but

extremely hazardous with nitromethane (vapor explosion risk). Recommendation: Use a
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Teflon plug or wax seal instead of flame.

Assembly: Place the analyte solution (dissolved in deuterated solvent) into the standard 5

mm NMR tube (approx. 500

L).

Insertion: Carefully lower the coaxial insert into the 5 mm tube. The solution levels in the

inner and outer tubes should be roughly aligned to ensure magnetic field homogeneity

(shimming).

Protocol B: Data Acquisition & Referencing
Context: Acquiring spectra with dual referencing requires specific parameter sets to avoid

signal overflow from the enriched standard.

Pulse Sequence: Standard 1D

with proton decoupling (e.g., zgpg30 on Bruker).

Relaxation Delay (

): Nitromethane is a small molecule with a relatively long

relaxation time. Set

seconds for quantitative integration; for simple referencing,

seconds is acceptable.

Gain Adjustment: The

signal from the standard will be massive compared to natural abundance samples. Run a
receiver gain optimization (rga) to prevent ADC overflow.

Referencing Step:

Step 1: Calibrate the spectrum based on the Nitromethane-13C peak.

Step 2: Set the Nitromethane carbon peak to 62.6 ppm (if in CDCl
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).[2]

Step 3: For

, the frequency is derived indirectly using the unified scale (

ratio) or by direct observation if running a

experiment (set to 0.0 ppm).

Data Analysis & Referencing Logic
The Unified Scale Conversion
While Nitromethane is the 0 ppm standard for

, biochemists often use liquid ammonia (liq. NH

) as 0 ppm.[3][4] The conversion is non-trivial and direction-dependent.

Formula:

[4]

If your spectrum references Nitromethane at 0.0 ppm, a protein amide backbone signal

(typically ~110-130 ppm on the Ammonia scale) will appear at approx -260 ppm.

Action: Always clearly state "Referenced to external Nitromethane-13C at 0.0 ppm" in

publication methods.

Solvent Effects on Chemical Shift
The

shift of Nitromethane is sensitive to the solvent environment in the coaxial insert.
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Solvent in Insert
Shift (

)

Shift (

)

CDCl 62.6 ppm 0.0 ppm

DMSO-d 63.8 ppm -1.5 ppm

Acetone-d 63.2 ppm -0.8 ppm

Methanol-d 63.5 ppm -2.1 ppm

Data Source: Compiled from IUPAC recommendations (Harris et al., 2001) and internal

calibration datasets.

Visualized Workflows
Decision Tree: Method Selection
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Figure 1: Decision logic for selecting between Coaxial and Internal referencing. Coaxial is

preferred to prevent chemical side-reactions.

Safety & Stability (Critical)
The "Aci-Nitro" Hazard
Nitromethane exists in equilibrium with its aci-form (nitronic acid). In the presence of strong

bases or amines (common drug motifs), it forms nitronate salts.

Risk: Dry nitronate salts are highly shock-sensitive explosives.
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Protocol: NEVER add Nitromethane directly to a sample containing free amines, hydrides, or

strong bases. Always use a coaxial insert.

Thermal Instability
Boiling Point: 101°C.[1]

Warning: Do not use Nitromethane standards for high-temperature VT-NMR (Variable

Temperature) above 80°C. The vapor pressure build-up in a sealed tube can cause rupture,

releasing flammable, toxic vapors into the probe head.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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